

N3-(4-fluorophenyl)pyridine-3,4-diamine: Technical Profile & Application Guide

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Compound of Interest

Compound Name: *N3-(4-fluorophenyl)pyridine-3,4-diamine*

CAS No.: 1469018-93-6

Cat. No.: B3104272

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Executive Summary

N3-(4-fluorophenyl)pyridine-3,4-diamine (CAS: 1469018-93-6) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a precursor for imidazo[4,5-c]pyridine derivatives.^[1] Its structural uniqueness lies in the regioselective N-arylation at the 3-position of the pyridine ring, distinguishing it from the more common N4-isomers. This specific substitution pattern is essential for developing ATP-competitive kinase inhibitors (e.g., c-Met, Aurora, Src) where the 3-N-aryl moiety occupies the hydrophobic pocket of the enzyme active site.

Chemical Identity & Physicochemical Properties^[3]

^[4]^[5]

Structural Analysis

The molecule consists of a pyridine core substituted with a primary amine at position 4 and a secondary (4-fluorophenyl)amine at position 3. The fluorine atom at the para-position of the phenyl ring serves two critical medicinal chemistry functions:

- **Metabolic Blocking:** Prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para-position.
- **Electronic Modulation:** Increases the lipophilicity and alters the acidity of the aniline nitrogen, influencing hydrogen bond donor capability.

Property Table

Property	Value / Description
IUPAC Name	N3-(4-fluorophenyl)pyridine-3,4-diamine
CAS Number	1469018-93-6
Molecular Formula	C ₁₁ H ₁₀ FN ₃
Molecular Weight	203.22 g/mol
Physical State	Solid (Off-white to brown powder)
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[2]
pKa (Calculated)	~9.1 (4-NH ₂), ~5.5 (Pyridine N), ~2.0 (Aniline N)
LogP (Predicted)	1.8 – 2.2 (Lipophilic)
H-Bond Donors	3 (4-NH ₂ , 3-NH)
H-Bond Acceptors	3 (Pyridine N, F, 4-NH ₂)

Synthetic Pathways & Process Chemistry[7][8]

Achieving the correct regiochemistry (N3-arylation vs. N4-arylation) is the primary synthetic challenge. Direct nucleophilic aromatic substitution (

) on 3,4-dihalopyridines often yields mixtures or favors the 4-position due to higher electrophilicity at C4. Therefore, transition-metal catalysis is the preferred route for high-fidelity synthesis.

Primary Route: Palladium-Catalyzed Buchwald-Hartwig Amination

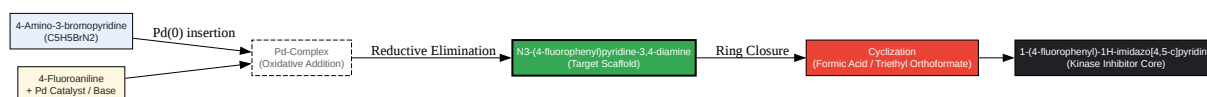
This protocol utilizes 4-amino-3-bromopyridine as the starting material.[3][4] The amino group at C4 is less reactive in cross-coupling than the C3-bromide, allowing for selective installation of the fluorophenyl group.

Reaction Logic:

- Substrate: 4-Amino-3-bromopyridine (commercially available).
- Coupling Partner: 4-Fluoroaniline.
- Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with a bidentate ligand (e.g., BINAP or Xantphos) to prevent catalyst poisoning by the pyridine nitrogen.
- Base: Cs₂CO₃ or NaOtBu (Strong base required to deprotonate the aniline).

Visualization of Synthetic Logic

The following diagram illustrates the regioselective synthesis and subsequent cyclization potential.



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Caption: Regioselective synthesis via Buchwald-Hartwig coupling followed by cyclization to the bioactive imidazo[4,5-c]pyridine core.

Experimental Protocols

Protocol: Synthesis of N3-(4-fluorophenyl)pyridine-3,4-diamine

Note: This protocol is adapted from standard Buchwald-Hartwig conditions for aminopyridines.

Materials:

- 4-Amino-3-bromopyridine (1.0 eq)
- 4-Fluoroaniline (1.2 eq)
- Pd₂(dba)₃ (0.05 eq)
- BINAP (0.10 eq)
- Cesium Carbonate (Cs₂CO₃) (2.0 eq)
- Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

- Inert Atmosphere: Flame-dry a reaction flask and purge with Argon or Nitrogen.
- Loading: Add 4-amino-3-bromopyridine, 4-fluoroaniline, Cs₂CO₃, Pd₂(dba)₃, and BINAP to the flask.
- Solvation: Add anhydrous toluene (concentration ~0.2 M).
- Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.
- Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂), eluting with a gradient of DCM/MeOH (95:5 to 90:10).
- Validation: Verify structure via ¹H NMR (look for pyridine protons and the distinct AA'BB' system of the fluorophenyl group).

Reactivity Profile: Cyclization

The defining chemical property of this diamine is its ability to form imidazo[4,5-c]pyridines.

- Reaction with Formic Acid: Yields the C2-unsubstituted imidazo[4,5-c]pyridine.
- Reaction with Aldehydes (via $\text{Na}_2\text{S}_2\text{O}_5$): Yields C2-substituted derivatives (e.g., C2-alkyl or C2-aryl).
- Reaction with Carbonyldiimidazole (CDI): Yields the 2-oxo derivative (cyclic urea).

Medicinal Chemistry Applications

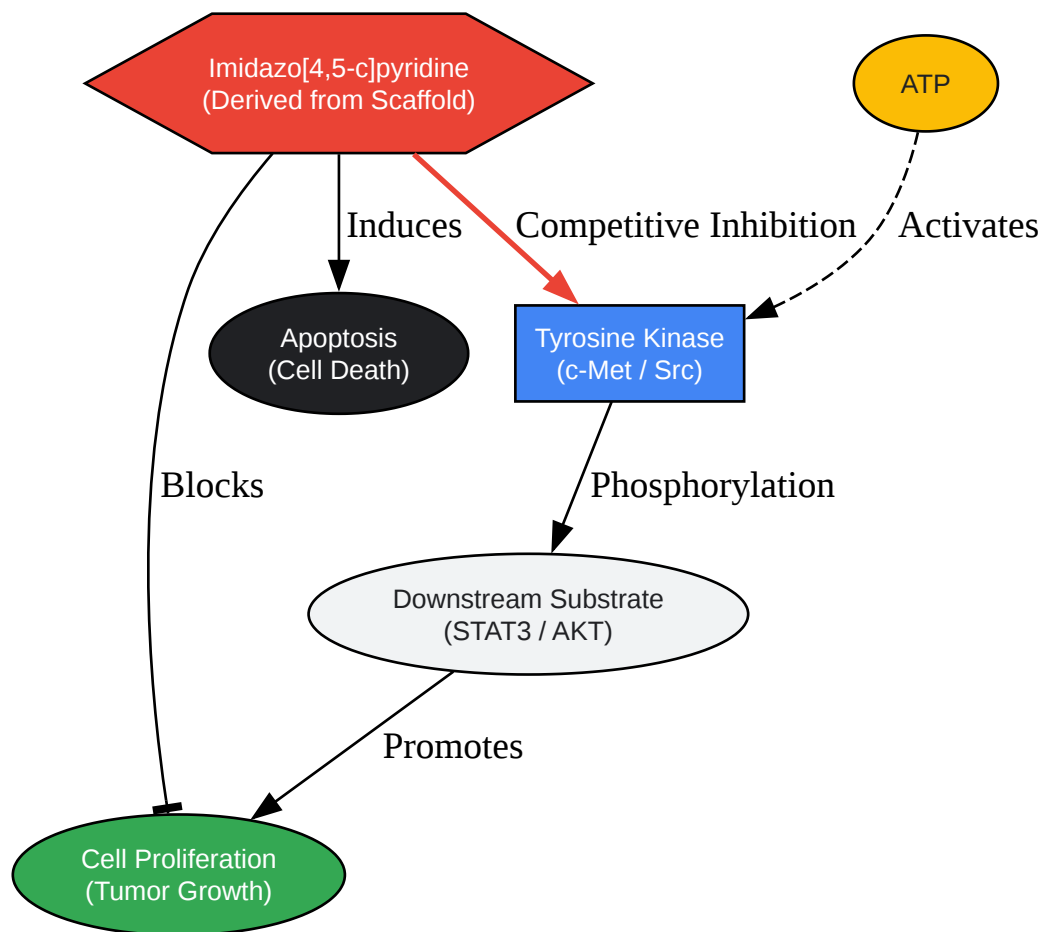
Kinase Inhibitor Design

The **N3-(4-fluorophenyl)pyridine-3,4-diamine** scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases.

- Mechanism: Upon cyclization to the imidazo[4,5-c]pyridine, the N1 and N3 nitrogens (imidazole ring) often serve as hydrogen bond acceptors/donors to the kinase "hinge region" (e.g., Met residue in c-Met).
- Fluorophenyl Role: The 4-fluorophenyl group (attached to N3 of the diamine, becoming N1 of the imidazopyridine) typically projects into the hydrophobic "back pocket" or solvent-exposed region, providing selectivity and potency.
- Target Classes:
 - c-Met (Hepatocyte Growth Factor Receptor): Oncology targets.
 - Aurora Kinases: Mitotic regulators in cancer.
 - Src Family Kinases: Signaling pathways in glioblastoma.

Biological Signaling Diagram

The following diagram depicts the role of the derived scaffold in blocking kinase signaling.



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Caption: Mechanism of action for kinase inhibitors derived from the **N3-(4-fluorophenyl)pyridine-3,4-diamine** scaffold.

References

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